A Comprehensive Technical Guide to the Physical and Chemical Properties of Hydrazine Hydrate
A Comprehensive Technical Guide to the Physical and Chemical Properties of Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a versatile and highly reactive chemical compound with significant applications across various scientific disciplines, including pharmaceutical synthesis, agrochemicals, and as a high-energy propellant.[1] This technical guide provides an in-depth overview of its core physical and chemical properties, supplemented with detailed experimental protocols and visualizations to support researchers and professionals in its safe and effective handling and application.
Physical Properties of Hydrazine Hydrate
Hydrazine hydrate is a colorless, fuming liquid with a distinct ammonia-like odor.[2][3] It is miscible with water and alcohols but insoluble in nonpolar solvents like chloroform (B151607) and ether.[2] The physical characteristics of hydrazine hydrate are concentration-dependent; this guide focuses on common commercially available concentrations, particularly the monohydrate, which corresponds to a 64% aqueous solution of hydrazine by weight.[3][4]
Quantitative Physical Data
The following tables summarize the key physical properties of various concentrations of hydrazine hydrate.
Table 1: General Physical Properties of Hydrazine Hydrate
| Property | Value | References |
| Molecular Formula | N₂H₄·H₂O | [1] |
| Molecular Weight | 50.06 g/mol | [5] |
| Appearance | Colorless, fuming liquid | [2][3] |
| Odor | Faint, ammonia-like | [2][3] |
| Solubility | Miscible with water and alcohol; Insoluble in chloroform and ether | [2] |
Table 2: Thermodynamic and Other Physical Properties of Hydrazine Hydrate (Concentration Specific)
| Property | 100% Hydrazine Hydrate (64% N₂H₄) | 80% Hydrazine Hydrate (51.2% N₂H₄) | 55% Hydrazine Hydrate (35% N₂H₄) | References |
| Boiling Point | 120.1 °C | 119 °C | 109.4 - 120°C | [2][6][7][8] |
| Melting Point | -51.7 °C | -57 °C | -65 °C to -62°C | [2][6][8] |
| Density (at 20°C) | 1.032 g/mL | 1.028 g/cm³ | 1.023 g/cm³ | [2][8][9] |
| Vapor Pressure | 5 mm Hg (at 25°C) | 13 hPa (at 20°C) | 15 mbar (at 20°C) | [7][10][11] |
| Viscosity | ~1.26 mPa·s (at 20°C for 55% solution) | Not specified | 1.26 mPa·s (at 20°C) | [10] |
| Flash Point | 72 - 75 °C (Open Cup) | 89 - 93 °C (Open Cup) | > 100 °C | [8][12][13] |
| Autoignition Temp. | 280 - 310 °C | 310 °C | 310 °C | [5][10][11] |
| Refractive Index (n20/D) | 1.428 | Not specified | Not specified | [2][7] |
Chemical Properties of Hydrazine Hydrate
Hydrazine hydrate's chemical reactivity is characterized by its basicity, strong reducing capabilities, and nucleophilic nature. These properties make it a valuable reagent in a wide array of chemical transformations.
Basicity
Similar to ammonia, hydrazine hydrate is a weak base. It can be protonated to form hydrazinium (B103819) ions.[9]
N₂H₄ + H₂O ⇌ [N₂H₅]⁺ + OH⁻ (K_b = 1.3 x 10⁻⁶)[9]
It is difficult to diprotonate due to the very low basicity of the second nitrogen atom.[9]
Reducing Agent
Hydrazine hydrate is a powerful reducing agent, a property that underpins many of its industrial applications. The byproducts of its redox reactions are typically nitrogen gas and water, which are environmentally benign.[9]
1. Oxygen Scavenging: It is widely used in boiler and heating systems to remove dissolved oxygen, thereby preventing corrosion.[9]
N₂H₄ + O₂ → N₂ + 2H₂O[9]
2. Reduction of Metal Salts: It can reduce salts of less active metals (e.g., silver, gold, platinum) to their elemental form. This property is utilized in applications like electroless nickel plating.[9]
3. Reduction of Organic Functional Groups: Hydrazine hydrate is a key reagent in several named reactions for the reduction of organic compounds.
- Wolff-Kishner Reduction: This reaction converts the carbonyl group of ketones and aldehydes into a methylene (B1212753) group (CH₂) under basic conditions.[9]
- Reduction of Nitroarenes: It is used for the selective reduction of nitro groups to amines, a crucial step in the synthesis of many pharmaceuticals and dyes.[8][14]
- Graphene Oxide Reduction: It is one of the most common and effective reagents for the chemical reduction of graphene oxide to reduced graphene oxide (rGO).[9][15]
Nucleophilicity and Condensation Reactions
As a potent nucleophile, hydrazine can attack electrophilic centers such as carbonyl carbons and sulfonyl halides.[9]
-
Hydrazone and Azine Formation: It readily condenses with aldehydes and ketones to form hydrazones and azines.[9]
-
Synthesis of Heterocycles: It is a fundamental building block for synthesizing nitrogen-containing heterocyclic compounds, such as pyrazoles from 1,3-dicarbonyl compounds.[9]
Decomposition
Hydrazine hydrate can decompose, especially upon heating or in the presence of catalysts (like certain metal oxides), to produce nitrogen, hydrogen, and ammonia. This decomposition can be explosive under certain conditions.[5]
Key Properties and Relationships
Caption: Key physical and chemical properties of hydrazine hydrate and their relation to its applications.
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections outline protocols for determining key physical properties and for representative chemical reactions.
Determination of Boiling Point (Adapted from ASTM D1120)
This method determines the equilibrium boiling point of a liquid under atmospheric pressure.[6][12][16]
Apparatus:
-
100-mL round-bottom, short-neck, heat-resistant glass flask
-
Water-cooled reflux condenser
-
Calibrated partial immersion thermometer
-
Boiling stones (e.g., silicon carbide)
-
Electric heating mantle
Procedure:
-
Place 60 mL of the hydrazine hydrate solution into the 100-mL flask.
-
Add a few boiling stones to ensure smooth boiling.
-
Position the thermometer in the flask such that the top of the bulb is level with the bottom of the side arm of the flask.
-
Attach the flask to the reflux condenser.
-
Apply heat using the heating mantle and adjust the rate of heating so that the liquid boils and a steady reflux is maintained.
-
Allow the system to equilibrate for at least 10 minutes.
-
Record the temperature reading on the thermometer once it becomes stable.
-
Correct the observed boiling point for any deviation in atmospheric pressure from standard pressure (760 mmHg).
Caption: Experimental workflow for determining the boiling point of hydrazine hydrate.
Determination of Melting Point (Adapted from ASTM E324)
This capillary tube method is used to determine the melting range of a substance.[3][10]
Apparatus:
-
Melting point apparatus with a heating block or oil bath
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or temperature sensor
Procedure:
-
Ensure the hydrazine hydrate sample is solidified by cooling it sufficiently below its expected melting point.
-
Introduce a small amount of the solidified sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10°C below the expected melting point.
-
Then, reduce the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first signs of liquid formation are observed (initial melting point).
-
Record the temperature at which the entire sample has melted into a clear liquid (final melting point). The range between these two temperatures is the melting range.
Wolff-Kishner Reduction of a Ketone (Huang-Minlon Modification)
This protocol describes a common modification of the Wolff-Kishner reduction, which is a one-pot procedure.[17][18][19][20][21]
Materials:
-
Ketone (substrate)
-
Hydrazine hydrate (85% solution)
-
Potassium hydroxide (B78521) (KOH)
-
High-boiling solvent (e.g., diethylene glycol)
-
Standard glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ketone and potassium hydroxide in diethylene glycol.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux (around 100-130°C) for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
After hydrazone formation, reconfigure the apparatus for distillation and raise the temperature to distill off water and any excess hydrazine. This allows the reaction temperature to rise to ~190-200°C.
-
Once the distillation ceases, reattach the reflux condenser and continue to heat the mixture at this higher temperature for an additional 3-5 hours to complete the reduction.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to isolate the alkane product.
Caption: Simplified reaction pathway of the Wolff-Kishner reduction.
Safety and Handling
Hydrazine hydrate is a hazardous substance and must be handled with extreme care. It is toxic by inhalation, ingestion, and skin contact, and is a suspected carcinogen.[10][12] It is also corrosive and can cause severe burns.[12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.[10] Due to its reactivity, it should be stored away from oxidizing agents, acids, and metals.[4]
References
- 1. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. infinitalab.com [infinitalab.com]
- 4. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 5. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. store.astm.org [store.astm.org]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. grokipedia.com [grokipedia.com]
- 21. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
